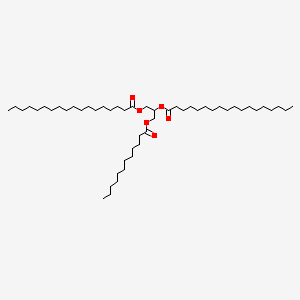

1-Lauryl-2,3-distearin

Description

Properties

IUPAC Name |

(3-dodecanoyloxy-2-octadecanoyloxypropyl) octadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-21-23-25-27-29-32-35-38-41-44-50(53)56-47-48(46-55-49(52)43-40-37-34-31-18-15-12-9-6-3)57-51(54)45-42-39-36-33-30-28-26-24-22-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQQLZOJRAJYEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H98O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization of Structured Glycerolipids

Mass Spectrometry-Based Lipidomics for Structural Elucidation and Quantification

Mass spectrometry (MS) has become a cornerstone of lipidomics, providing unparalleled sensitivity and specificity for the analysis of hundreds of lipid species in complex biological samples. researchgate.net For structured glycerolipids like 1-Lauryl-2,3-distearin, MS-based approaches are critical for confirming molecular weight, determining elemental composition, and, most importantly, identifying the specific positions of the acyl chains on the glycerol (B35011) backbone. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS), utilizing analyzers such as Orbitrap or Time-of-Flight (TOF), is fundamental in the analysis of structured glycerolipids. nih.gov HRMS provides highly accurate mass measurements, which allow for the determination of a molecule's elemental composition. This capability is crucial for distinguishing this compound (C₅₁H₉₈O₆) from other isobaric or near-isobaric lipid species that may be present in a complex sample. nih.govchemrxiv.org The high resolving power of modern HRMS instruments is essential for confident identification in both untargeted and targeted lipidomics studies. nih.gov

| Technique | Analyzer Type | Application to this compound | Key Advantage |

| LC-HRMS | Orbitrap, Time-of-Flight (TOF) | Provides accurate mass measurement for confident elemental composition (C₅₁H₉₈O₆) determination. | Differentiates the target compound from other lipids with the same nominal mass. nih.gov |

| MALDI-IMS | TOF | Enables spatial mapping of the lipid within tissue sections, though less common for quantitative analysis. | Visualizes the distribution of glycerolipids in biological tissues. acs.org |

| Electrospray-Tandem MS | Quadrupole-TOF (Q-TOF), Ion Trap | Used for fragmentation experiments (MS/MS) to determine the position of lauric and stearic acids. | Provides detailed structural information beyond just molecular formula. researchgate.net |

This table summarizes common HRMS techniques and their relevance in analyzing structured glycerolipids.

Tandem mass spectrometry (MS/MS) is the primary technique for determining the specific arrangement of fatty acids on the glycerol backbone, a feature known as positional or regioisomerism. aocs.org For a triacylglycerol (TAG) containing two stearic acid (S) chains and one lauric acid (L) chain, two positional isomers are possible: an AAB-type isomer (e.g., SSL, with both stearic acids adjacent) and an ABA-type isomer (e.g., SLS, with lauric acid at the central sn-2 position). This compound is an AAB-type isomer (LSS, assuming lauric acid is at sn-1).

The most common MS/MS approach involves the low-energy collision-induced dissociation (CID) of a selected precursor ion, typically an ammoniated adduct ([M+NH₄]⁺). psu.edu During CID, the neutral loss of a fatty acid from the precursor ion generates diacylglycerol-like fragment ions ([DAG]⁺). Critically, the loss of fatty acids from the outer sn-1 and sn-3 positions is energetically favored over the loss from the central sn-2 position. researchgate.netpsu.edu

Consequently, the relative intensities of the resulting fragment ions can be used to distinguish between positional isomers:

For an ABA-type isomer (e.g., 1,3-distearoyl-2-lauroyl-glycerol), the loss of the sn-1/3 fatty acid (stearic acid) will be the dominant fragmentation pathway, producing a highly abundant [M+NH₄-SOH]⁺ fragment.

For an AAB-type isomer like this compound (LSS), the fragmentation will show losses of both the sn-1 fatty acid (lauric acid) and the sn-3 fatty acid (stearic acid), resulting in two significant fragment ions, [M+NH₄-LOH]⁺ and [M+NH₄-SOH]⁺. The relative ratio of these fragments allows for unambiguous identification. researchgate.net

Analysis of sodiated adducts ([M+Na]⁺) can also provide consistent discrimination between TAG isomers. researchgate.net

The choice of ionization technique significantly impacts the sensitivity and quality of data in lipid analysis. Electrospray ionization (ESI) is the most widely used soft ionization method for glycerolipids, as it minimizes in-source fragmentation and readily forms adduct ions (e.g., [M+NH₄]⁺, [M+Na]⁺) that are ideal for MS/MS analysis. nih.govresearchgate.net Atmospheric Pressure Chemical Ionization (APCI) is another valuable technique that can produce protonated molecules and characteristic fragment ions useful for structural analysis. dss.go.th

Recent innovations aim to improve ionization efficiency and provide more profound structural detail:

Matrix-Assisted Laser Desorption/Ionization (MALDI) , particularly when coupled with a post-ionization source (MALDI-2), offers enhanced sensitivity and is a powerful tool for lipid imaging mass spectrometry (IMS), revealing the spatial distribution of lipids in tissues. numberanalytics.comfrontiersin.org

Electron Activated Dissociation (EAD) is an advanced fragmentation technique that provides more extensive cleavage across the lipid structure compared to CID. sciex.com This can yield highly diagnostic fragment ions for definitive structural elucidation, including the precise location of acyl chains, even for low-abundance impurities. sciex.comsciex.com

Nano-ESI utilizes a nanoscale emitter to improve ionization efficiency and reduce matrix effects, resulting in higher sensitivity for analyzing lipids in small or complex samples. numberanalytics.comfrontiersin.org

The analysis of asymmetric glycerolipids like this compound can be approached using two primary lipidomics workflows: untargeted and targeted analysis. creative-proteomics.com

Untargeted Lipidomics : This exploratory approach aims to comprehensively identify and semi-quantify as many lipids as possible in a sample without pre-selection. portlandpress.com It is ideal for discovery-based research to obtain a broad overview of a sample's lipidome. In the context of this compound, an untargeted workflow would screen for all detectable TAGs and other lipids, allowing for the identification of the compound and its potential isomers within a complex mixture. sciex.commdpi.com

Targeted Lipidomics : This hypothesis-driven approach focuses on a predefined list of specific lipid molecules. portlandpress.com By using techniques like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), targeted analysis offers maximum sensitivity and quantitative accuracy. waters.comnih.gov A targeted method for this compound would involve creating specific MRM transitions that monitor the fragmentation of its precursor ion (e.g., [M+NH₄]⁺) into its characteristic product ions. This allows for precise quantification and validation of its presence in a sample. waters.comlcms.cz

Chromatographic Separation Techniques for Isomer Differentiation

While mass spectrometry provides structural identification, chromatographic separation is often essential to reduce sample complexity and resolve isomers before they enter the mass spectrometer. nih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) is the standard platform for comprehensive glycerolipid analysis. dss.go.th

Several LC modes are employed for the separation of triacylglycerols, each operating on different separation principles.

Normal-Phase Liquid Chromatography (NP-LC) : NP-LC separates lipids based on the polarity of their head groups. As all TAGs share the same glycerol headgroup, this technique is less effective for separating different TAG species from one another but can be useful for isolating the entire TAG class from more polar lipids like phospholipids (B1166683) or diacylglycerols.

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is a variant of normal-phase chromatography that is also used to separate compounds based on polarity. It can be effective in separating lipid classes.

Silver-Ion Chromatography (Ag⁺-LC) : This technique separates lipids based on their degree of unsaturation. nih.gov The silver ions immobilized on the stationary phase interact with the π-electrons of carbon-carbon double bonds. TAGs with more double bonds are retained longer. nih.gov This method is highly effective for separating TAGs with different numbers of double bonds but is not directly applicable to separating saturated species like this compound from other fully saturated TAGs.

| LC Method | Separation Principle | Applicability to this compound Isomer Separation |

| Reversed-Phase (RP-LC) | Equivalent Carbon Number (ECN); hydrophobicity. mdpi.com | Can separate from TAGs with different chain lengths. Isomer separation is challenging but possible with specialized columns and conditions. researchgate.net |

| Normal-Phase (NP-LC) | Head group polarity. | Useful for class separation (isolating TAGs) but not for separating individual TAG species from each other. |

| Silver-Ion (Ag⁺-LC) | Number, position, and geometry of double bonds. nih.gov | Not effective for separating fully saturated TAGs. |

This table outlines the principles and utility of different LC methods for the analysis of structured glycerolipids.

Gas Chromatography (GC) for Glycerolipid Analysis

Gas chromatography (GC) is a fundamental technique for the analysis of glycerolipids. nih.govyoutube.com It is primarily used to determine the fatty acid composition of these molecules. The process typically involves the transesterification of the glycerolipids to form fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis. nih.govplos.org These FAMEs are then separated on a GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). plos.orgmdpi.com

The retention time of each FAME is used for identification by comparison with standards, and the peak area provides quantitative information about the relative abundance of each fatty acid in the original glycerolipid. plos.org For instance, a rapid method involves KOH-catalyzed transesterification at room temperature, followed by high-speed GC analysis, which can separate common fatty acids within minutes. nih.gov In the context of this compound, GC analysis after transesterification would be expected to yield methyl laurate and methyl stearate.

Table 1: Typical GC Parameters for FAME Analysis

| Parameter | Value |

| Column | BPX70 (SGE) or similar capillary column |

| Injector Temperature | 250 °C |

| Detector Temperature (FID) | 325 °C mdpi.com |

| Oven Temperature Program | e.g., 60°C to 250°C at a programmed rate mdpi.com |

| Carrier Gas | Hydrogen or Helium |

Specialized Chromatographic Approaches for Isomeric Purity (e.g., Silver Ion HPLC)

The separation of isomeric glycerolipids, particularly positional isomers like this compound and its potential counterpart, 2-Lauryl-1,3-distearin, presents a significant analytical challenge. Silver ion high-performance liquid chromatography (Ag-HPLC) is a powerful technique for this purpose. inrim.itnih.gov This method separates lipids based on the number, geometry, and position of double bonds in the fatty acyl chains. nih.govmdpi.com The stationary phase of the HPLC column is impregnated with silver ions, which form reversible complexes with the π-electrons of the double bonds in unsaturated fatty acids. inrim.itresearchgate.net

While this compound is a saturated triglyceride, the principles of silver ion chromatography can be extended to separate it from its unsaturated analogs or other positional isomers. The separation of triacylglycerol (TAG) regioisomers has been successfully demonstrated using Ag-HPLC, often requiring multiple columns connected in series and carefully optimized mobile phase gradients to achieve baseline separation. researchgate.netnih.govnih.gov The technique is sensitive to the position of the fatty acids on the glycerol backbone, allowing for the assessment of isomeric purity. researchgate.netnih.gov

Table 2: Illustrative Ag-HPLC Conditions for Triglyceride Isomer Separation

| Parameter | Condition |

| Column | 2 x ChromSpher Lipids columns in series mdpi.comnih.gov |

| Mobile Phase | Gradient of hexane, acetonitrile, and 2-propanol researchgate.netnih.gov |

| Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) lipid.co.uk |

| Column Temperature | Controlled (e.g., 10-40°C) to optimize separation nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of glycerolipids, including the determination of stereochemistry and the specific positions of fatty acids on the glycerol backbone. springernature.comnih.gov Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

In ¹³C NMR, the chemical shifts of the carbonyl carbons of the ester groups and the glycerol carbons are particularly informative for determining the regiospecific distribution of fatty acids. mdpi.combenthamopen.com For this compound, the signals for the carbonyl carbons of the lauryl and stearyl groups would appear at distinct chemical shifts, as would the glycerol carbons at the sn-1, sn-2, and sn-3 positions. mdpi.comajol.info Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can be used to definitively link specific fatty acyl chains to their positions on the glycerol moiety by observing correlations between the protons and carbons of the glycerol backbone and the ester carbonyls. tandfonline.com

Table 3: Key ¹³C NMR Chemical Shift Regions for Glycerolipid Analysis

| Carbon Type | Chemical Shift Range (ppm) |

| Carbonyl Carbons | 172-178 mdpi.com |

| Glycerol Backbone Carbons | 60-72 mdpi.com |

| Unsaturated Carbons | 124-134 mdpi.com |

| Aliphatic Carbons | 10-35 mdpi.com |

Application of Stable Isotope Tracers in Quantitative Lipid Analysis

Stable isotope labeling is a powerful technique for studying the metabolism and kinetics of lipids in vivo. bioscientifica.com By introducing lipids labeled with stable isotopes like ¹³C or ²H, researchers can trace their absorption, distribution, and transformation within biological systems.

The synthesis of structured triglycerides with ¹³C-labeled fatty acids is crucial for their use as tracers. lookchem.com For example, 2-Octanoyl-1,3-distearin-octanoic-1-¹³C is a synthetic lipid where the octanoyl group at the sn-2 position is labeled with ¹³C at the carbonyl carbon. lookchem.comisotope.comisotope.com This labeled compound can serve as an internal standard in mass spectrometry for the accurate quantification of its unlabeled counterpart or be used in metabolic studies to track the fate of the sn-2 fatty acid. lookchem.com The synthesis of such molecules requires precise chemical methods to ensure the correct placement of the labeled fatty acid.

The assessment of isotopic enrichment in biological samples is typically performed using mass spectrometry (MS) or NMR spectroscopy. bioscientifica.commdpi.com MS, often coupled with GC or LC, can measure the ratio of the labeled tracer to the unlabeled tracee with high precision. bioscientifica.com High-resolution mass spectrometry can differentiate between various isotopologues, allowing for the determination of isotopic enrichment for individual lipid species. mdpi.com NMR can also be used to assess isotopic enrichment, particularly for determining the distribution of isotopes within a molecule, although it is generally less sensitive than MS. mdpi.comuky.edu Careful consideration of the experimental design, including the choice of tracer and analytical method, is essential for obtaining accurate and meaningful data on lipid kinetics. researchgate.net

Computational and Bioinformatic Tools for Lipidomics Data Interpretation

The vast amount of data generated by modern lipidomics experiments necessitates the use of computational and bioinformatic tools for efficient and accurate interpretation. nih.govscispace.com These tools aid in various stages of data analysis, from lipid identification and quantification to pathway analysis and statistical interpretation.

Several software platforms and databases are available to the research community. For instance, LIPID MAPS provides a comprehensive suite of tools for lipid structure generation, mass spectrometry data analysis, and pathway exploration. lipidmaps.orglipidmaps.org Software like LipidFinder, MS-DIAL, and MZmine assist in processing raw mass spectrometry data to identify and quantify lipids. nih.gov For the statistical analysis and visualization of lipidomics datasets, tools such as lipidr and MetaboAnalyst are widely used. clipidomics.comacs.orgacs.orgcbirt.net These platforms enable researchers to identify significant changes in lipid profiles in response to various stimuli or in different disease states, ultimately providing a deeper understanding of the biological roles of lipids like this compound. oup.comlifs-tools.orgoup.com

Table 4: Selected Bioinformatic Tools for Lipidomics

| Tool | Primary Function |

| LIPID MAPS | Database, structure generation, MS analysis tools lipidmaps.orglipidmaps.org |

| LipidFinder | Peak filtering and MS searching for LC/MS data nih.govlipidmaps.org |

| MS-DIAL | Untargeted lipidomics data processing nih.gov |

| lipidr | Data mining and analysis of lipidomics datasets clipidomics.comacs.orgacs.org |

| MetaboAnalyst | Statistical analysis and visualization cbirt.net |

| LipidXplorer | Shotgun and LC/MS lipidomics data analysis lifs-tools.org |

Metabolic Pathways and Enzymatic Interactions of Structured Triacylglycerols

Glycerolipid Metabolism and the Glycerolipid/Free Fatty Acid Cycle

The synthesis and breakdown of glycerolipids are central to cellular energy storage and membrane homeostasis. creative-proteomics.com Structured TAGs, including 1-Lauryl-2,3-distearin, are synthesized through these pathways, with their unique structure arising from the specificities of the enzymes involved.

Biosynthetic Routes of Triacylglycerol Formation (e.g., Glycerol (B35011) Phosphate (B84403) Pathway)

The primary pathway for the de novo synthesis of triacylglycerols is the glycerol phosphate pathway, also known as the Kennedy pathway. libretexts.orgbiologists.complos.org This pathway is responsible for the formation of the majority of TAGs in most cells. researchgate.net The process begins with a glycerol-3-phosphate backbone, which is sequentially acylated. oup.com

The key steps in the glycerol phosphate pathway are:

Acylation of Glycerol-3-Phosphate: The pathway initiates with the esterification of a fatty acid to the sn-1 position of glycerol-3-phosphate, a reaction catalyzed by glycerol-3-phosphate acyltransferase (GPAT). libretexts.orgnih.gov This forms lysophosphatidic acid. researchgate.netnih.gov

Formation of Phosphatidic Acid: A second fatty acid is then added to the sn-2 position of lysophosphatidic acid by the enzyme acylglycerophosphate acyltransferase (AGPAT), resulting in the formation of phosphatidic acid. libretexts.orgaocs.org

Dephosphorylation to Diacylglycerol: Phosphatidic acid is then dephosphorylated by phosphatidate phosphatase (PAP) to yield diacylglycerol (DAG). numberanalytics.comnih.gov This is a critical regulatory step in glycerolipid synthesis. nih.gov

Final Acylation to Triacylglycerol: The final step involves the acylation of the sn-3 position of diacylglycerol by diacylglycerol acyltransferase (DGAT) to form triacylglycerol. biologists.comnumberanalytics.com

For a structured triacylglycerol like this compound, the specific acyltransferases involved would exhibit a preference for lauric acid at the sn-1 position and stearic acid at the sn-2 and sn-3 positions.

Another, less predominant route for TAG synthesis is the monoacylglycerol pathway, which is particularly active in the intestines. libretexts.org

Table 1: Key Enzymes in the Glycerol Phosphate Pathway

| Enzyme | Abbreviation | Reaction Catalyzed |

|---|---|---|

| Glycerol-3-phosphate acyltransferase | GPAT | Glycerol-3-phosphate → Lysophosphatidic acid |

| Acylglycerophosphate acyltransferase | AGPAT | Lysophosphatidic acid → Phosphatidic acid |

| Phosphatidate phosphatase | PAP | Phosphatidic acid → Diacylglycerol |

| Diacylglycerol acyltransferase | DGAT | Diacylglycerol → Triacylglycerol |

Regulatory Roles of Key Enzymes in Glycerolipid Synthesis (e.g., Phosphatidate Phosphatase-1, Lipins, Acyltransferases)

The synthesis of glycerolipids is a tightly regulated process to meet the cell's metabolic needs. annualreviews.org Several key enzymes play crucial regulatory roles.

Phosphatidate Phosphatase-1 (PAP1) and Lipins: PAP1 enzymes, encoded by the lipin genes (Lipin-1, Lipin-2, and Lipin-3 in mammals), are central regulators of glycerolipid synthesis. nih.govpnas.org They catalyze the conversion of phosphatidate to diacylglycerol, a crucial branch point that directs the metabolic flux towards the synthesis of either triacylglycerols or phospholipids (B1166683). nih.govnih.govaocs.org Lipins are unique in that they can translocate between the cytosol and cellular membranes, such as the endoplasmic reticulum, which is the primary site of glycerolipid synthesis. aocs.orgnih.gov This translocation allows for dynamic regulation of their activity. aocs.org The activity of lipins is influenced by factors such as cellular fatty acid levels and phosphorylation status. aocs.orgresearchgate.net

Acyltransferases: The specificity of acyltransferases is fundamental to the formation of structured triacylglycerols. These enzymes exhibit selectivity for both the position on the glycerol backbone and the type of fatty acyl-CoA substrate. nih.gov

Glycerol-3-phosphate acyltransferase (GPAT): This enzyme catalyzes the first committed step in the pathway and shows specificity for different fatty acyl-CoAs, influencing which fatty acid is incorporated at the sn-1 position. libretexts.orgnih.gov

Acylglycerophosphate acyltransferase (AGPAT): Similarly, AGPAT isoforms display specificity for the acyl-CoA that will be esterified at the sn-2 position. libretexts.org

Diacylglycerol acyltransferase (DGAT): DGAT catalyzes the final step and also exhibits substrate specificity. nih.gov Studies have shown that some DGAT enzymes prefer saturated over unsaturated acyl-CoA substrates. plos.org The specificities of these acyltransferases are crucial in determining the final structure of the triacylglycerol molecule, such as the placement of lauric and stearic acids in this compound. nih.gov

Hormones like insulin (B600854) can stimulate the activity of enzymes such as GPAT and DGAT, promoting triacylglycerol synthesis. numberanalytics.com

Enzyme Specificity and Regioselectivity in Lipid Hydrolysis

The breakdown of structured triacylglycerols is as specific as their synthesis, with lipases and esterases playing a key role in releasing the constituent fatty acids.

Substrate Recognition by Lipases and Esterases

Lipases and esterases are two classes of hydrolases that act on ester bonds. bio-conferences.orgnih.gov While esterases typically hydrolyze water-soluble esters with short-chain fatty acids, lipases are active at the lipid-water interface and preferentially hydrolyze water-insoluble triglycerides with long-chain fatty acids. nih.govscielo.br The distinction can sometimes be blurred, as some enzymes exhibit dual activity. scielo.br

The substrate recognition by these enzymes is influenced by several factors:

Chain Length of Fatty Acids: Lipases generally show higher activity towards longer-chain fatty acids. bio-conferences.org For a molecule like this compound, lipases would act on the lauryl (C12) and stearyl (C18) chains.

Physicochemical State of the Substrate: Lipases function optimally at an interface, such as that of an oil droplet in an aqueous environment. mdpi.com

Enzyme Structure: The three-dimensional structure of the lipase (B570770), particularly the region around the active site and a mobile "lid" domain, determines its substrate specificity. mdpi.com

Positional Specificity in Triacylglycerol Hydrolysis and Release of Fatty Acids

A critical aspect of lipase function is its regioselectivity, which is the ability to distinguish between the different ester bond positions on the glycerol backbone. dss.go.thresearchgate.net This positional specificity is vital in the metabolism of structured TAGs. nih.gov

Most lipases, including pancreatic lipase and lipoprotein lipase, are sn-1,3 specific. mdpi.comcambridge.org This means they preferentially hydrolyze the fatty acids from the outer sn-1 and sn-3 positions of the triacylglycerol molecule. cambridge.orgresearchgate.net The result of this hydrolysis is the release of two free fatty acids and a 2-monoacylglycerol (2-MAG). cambridge.orgmdpi.com

For this compound, an sn-1,3 specific lipase would hydrolyze the lauric acid from the sn-1 position and one of the stearic acids from the sn-3 position. This would leave a 2-stearoyl-monoacylglycerol. The fatty acid at the sn-2 position is generally more resistant to hydrolysis. cambridge.org While some lipases can hydrolyze all three positions, a lipase with exclusive specificity for the sn-2 position is not known to exist. dss.go.th However, some lipases, like adipose triglyceride lipase (ATGL), have been shown to selectively hydrolyze the sn-2 position. nih.gov

The differential release of fatty acids based on their position has significant metabolic implications. Fatty acids released from the sn-1 and sn-3 positions have a different metabolic fate compared to the 2-monoacylglycerol, which is more readily absorbed in the intestine. nih.gov

Table 2: Regioselectivity of Common Lipases

| Lipase | Typical Regioselectivity | Primary Products from a Structured TAG |

|---|---|---|

| Pancreatic Lipase | sn-1,3 | 2-monoacylglycerol, free fatty acids |

| Lipoprotein Lipase | sn-1,3 | 2-monoacylglycerol, free fatty acids |

| Adipose Triglyceride Lipase (ATGL) | sn-2 (can be broader) | sn-1,3-diacylglycerol, free fatty acid |

Intracellular Trafficking and Transport Mechanisms of Structured Lipids

Following their synthesis in the endoplasmic reticulum (ER), structured triacylglycerols like this compound must be transported to their destination, which is primarily storage in lipid droplets (LDs). nih.gov

The process of intracellular lipid transport is complex and not fully elucidated. Newly synthesized TAGs accumulate within the ER membrane, leading to the budding off of nascent lipid droplets. libretexts.org These LDs are dynamic organelles, serving as hubs for lipid metabolism. nih.govfrontiersin.org

Several mechanisms are involved in the movement of lipids within the cell:

Vesicular Transport: Lipids can be transported within vesicles that bud from one organelle and fuse with another. The Golgi apparatus is involved in the processing and transport of lipids destined for secretion as lipoproteins. nih.gov

Lipid Transfer Proteins (LTPs): These proteins can bind and transport individual lipid molecules through the aqueous cytoplasm between membranes. annualreviews.orgnumberanalytics.com Fatty acid binding proteins (FABPs) are a well-studied family of LTPs involved in the trafficking of fatty acids to various cellular compartments for metabolism or storage. tandfonline.com

Membrane Contact Sites: Direct transfer of lipids can occur at sites where two organelles, such as the ER and mitochondria or the ER and lipid droplets, are in close proximity. annualreviews.org

Studies have shown that the type of fatty acid can influence the trafficking of triacylglycerols. For instance, stearic acid has been observed to reduce the movement of newly synthesized TAGs from the ER to the Golgi apparatus in enterocytes. nih.gov This suggests that the specific fatty acid composition of a structured TAG, such as the presence of stearic acid in this compound, could impact its intracellular transport and storage. The transport of fatty acids from LDs to mitochondria for oxidation is also a tightly regulated process, often involving the action of lipases like ATGL. frontiersin.org

Investigation of Differential Transport Pathways for Saturated and Unsaturated Fatty Acyl Esters

The metabolic fate of structured triacylglycerols (TAGs) like this compound is intrinsically linked to the specific transport pathways governing their constituent fatty acids. This compound is composed of two saturated long-chain fatty acids (stearic acid, C18:0) at the sn-1 and sn-3 positions and one saturated medium-chain fatty acid (lauric acid, C12:0) at the sn-2 position. The initial step in its metabolism involves enzymatic hydrolysis in the gastrointestinal tract. Pancreatic lipase, a key enzyme in fat digestion, exhibits positional specificity, preferentially hydrolyzing fatty acids from the primary sn-1 and sn-3 positions of the glycerol backbone. aocs.orgnih.gov This enzymatic action on this compound would primarily release two molecules of stearic acid and one molecule of 2-lauroyl-glycerol (a monoacylglycerol).

The absorption and subsequent transport of these hydrolysis products differ based on their chain length. Long-chain fatty acids like stearic acid and the 2-monoacylglycerol are taken up by enterocytes, where they are re-esterified back into triacylglycerols. researchgate.net These newly synthesized TAGs are then packaged into large lipoprotein particles called chylomicrons, which are secreted into the lymphatic system before entering the systemic circulation. researchgate.net

Conversely, medium-chain fatty acids like lauric acid can be absorbed directly into the portal vein and transported to the liver bound to albumin, largely bypassing the lymphatic system. cambridge.org This represents a more direct and rapid route for energy utilization.

Within the liver, fatty acids are presented with different metabolic options, including oxidation for energy or re-esterification into TAGs for storage or secretion as part of very low-density lipoproteins (VLDL). oup.com Research indicates that the transport and secretion of fatty acyl esters from hepatocytes are not uniform and can be influenced by the saturation status of the fatty acids. nih.govresearchgate.net Studies in mouse models have revealed that the secretion of unsaturated fatty acid (UFA) esters is significantly impeded under conditions of endoplasmic reticulum (ER) stress, while the secretion of saturated fatty acid (SFA) esters remains largely unaffected. nih.gov This suggests the existence of distinct transport mechanisms. Given that all fatty acid components of this compound are saturated, their transport out of the liver via VLDL would likely follow the pathway less dependent on certain stress-sensitive cellular machinery. nih.govresearchgate.net The rate of oxidation also differs, with studies showing that the longer the chain length of saturated fatty acids, the slower their rate of oxidation. cambridge.org Oleic acid (an unsaturated C18:1 fatty acid) is oxidized at a remarkably faster rate, similar to that of lauric acid. cambridge.org

Table 1: Comparison of Fatty Acid Transport and Oxidation

| Fatty Acid | Chain Length | Saturation | Primary Absorption Pathway | Hepatic Secretion Pathway | Relative Oxidation Rate |

|---|---|---|---|---|---|

| Stearic Acid | Long (C18:0) | Saturated | Lymphatic (via Chylomicrons) | PDI-MTP Independent (as SFA ester) | Slow cambridge.org |

| Lauric Acid | Medium (C12:0) | Saturated | Portal Vein (bound to Albumin) | PDI-MTP Independent (as SFA ester) | Fast cambridge.org |

This table provides an interactive overview of the differential pathways for the fatty acid constituents of this compound compared to a common unsaturated fatty acid.

Involvement of Lipid Transfer Proteins (e.g., MTP) and Associated Factors (e.g., PDI) in Lipid Secretion

The assembly and secretion of triglyceride-rich lipoproteins, namely chylomicrons in the intestine and VLDL in the liver, are complex processes that are critically dependent on the microsomal triglyceride transfer protein (MTP). wikipedia.orgcambridge.org MTP is a heterodimeric protein located in the lumen of the endoplasmic reticulum, composed of a unique large subunit and a beta-subunit, which is the ubiquitously expressed protein disulfide isomerase (PDI). wikipedia.orgrcsb.orgpnas.org

The primary function of MTP is to transfer neutral lipids, such as triacylglycerols and cholesteryl esters, onto the nascent apolipoprotein B (apoB) molecule, a crucial step for the proper folding of apoB and the formation of a primordial lipoprotein particle. cambridge.orgpnas.org PDI is thought to be essential for maintaining the MTP large subunit in a soluble and active conformation and for retaining the MTP complex within the ER. cambridge.orgresearchgate.net The absence of functional MTP leads to abetalipoproteinemia, a rare genetic disorder characterized by the inability to form chylomicrons and VLDL, resulting in severe fat malabsorption. cambridge.org

Recent research has uncovered a more nuanced role for the MTP-PDI complex, particularly in the differential handling of saturated versus unsaturated fatty acids. nih.govresearchgate.net Studies on mouse hepatocytes have shown that PDI deficiency leads to a severe blockade in the secretion of UFA esters, while the secretion of SFA esters continues, albeit partially, via apoB-48 VLDL. nih.gov This suggests that the secretion of UFA-containing triglycerides is indispensably dependent on the PDI-MTP pathway, whereas SFA-containing triglycerides may utilize a PDI-MTP-independent route to some extent. nih.govresearchgate.net

For a structured lipid like this compound, which is entirely composed of saturated fatty acids (lauric and stearic), its re-esterified triglycerides within the liver would be classified as SFA-rich. Based on these findings, their secretion from hepatocytes would be expected to be less sensitive to PDI deficiency compared to triglycerides containing unsaturated fatty acids like oleic or linoleic acid. nih.gov This highlights a specialized function of the PDI-MTP complex in handling the specific physicochemical properties of unsaturated lipids during lipoprotein assembly.

Table 2: Key Proteins in Lipid Secretion

| Protein/Complex | Subunits | Location | Primary Function | Relevance to this compound |

|---|---|---|---|---|

| MTP (Microsomal Triglyceride Transfer Protein) | Large Subunit, PDI | Endoplasmic Reticulum | Transfers neutral lipids to nascent apoB. wikipedia.orgpnas.org | Essential for packaging the re-esterified SFA-rich triglycerides into VLDL for secretion. |

| PDI (Protein Disulfide Isomerase) | Monomer (also part of MTP) | Endoplasmic Reticulum | Chaperone for MTP; catalyzes oxidative folding of proteins. rcsb.org | Facilitates MTP function; its deficiency has a greater impact on UFA than SFA secretion, making the secretion of this compound metabolites less dependent on it. nih.govresearchgate.net |

| ApoB (Apolipoprotein B) | ApoB-100 (Liver), ApoB-48 (Intestine) | Nascent Lipoproteins | Structural backbone of VLDL and chylomicrons. wikipedia.org | The metabolites of this compound are incorporated into apoB-containing lipoproteins for transport. |

This interactive table summarizes the roles of MTP and PDI in the secretion of lipids derived from this compound.

Signaling Roles of Glycerolipids and Their Metabolites

Mechanistic Insights into Lipid-Mediated Cell Regulation and Signal Transduction

Beyond their structural and energy-storage functions, glycerolipids and their metabolic byproducts are potent signaling molecules that regulate a vast array of cellular processes. oup.comnih.govcreative-proteomics.com The hydrolysis of triacylglycerols is not merely a catabolic process but a vital part of a dynamic cycle that generates signaling intermediates. oup.com The key signaling molecules derived from TAG metabolism include diacylglycerols (DAG) and monoacylglycerols (MAG). nih.govum.es

The enzymatic breakdown of this compound can generate various signaling precursors. For instance, incomplete hydrolysis by lipases can lead to the formation of 1-lauryl-3-stearoyl-glycerol or other DAG species. DAG is a well-established second messenger that activates several protein kinase C (PKC) isoforms, which in turn phosphorylate a multitude of downstream targets to regulate processes like cell growth, differentiation, and insulin sensitivity. nih.govum.es Dysregulation of DAG-mediated PKC activation is implicated in metabolic diseases like type 2 diabetes. nih.gov

Furthermore, DAG can be metabolized by diacylglycerol kinases (DGKs) to produce phosphatidic acid (PA), another important lipid messenger that can activate specific signaling pathways, including the Raf-1 kinase cascade. nih.govjst.go.jp Alternatively, DAG can be hydrolyzed by diacylglycerol lipases (DAGLs) to produce a monoacylglycerol. um.esroyalsocietypublishing.org

The monoacylglycerol product of this compound hydrolysis, 2-lauroyl-glycerol, can also have signaling implications. While the signaling roles of 2-arachidonoylglycerol (B1664049) (2-AG), an endocannabinoid derived from unsaturated fatty acids, are extensively studied, other MAGs are also recognized as bioactive. nih.govroyalsocietypublishing.org Monoacylglycerol acyltransferases (MGATs) and diacylglycerol acyltransferases (DGATs) not only synthesize TAGs but also modulate the intracellular levels of MAG and DAG, thereby controlling their signaling output. nih.gov The continuous formation and breakdown of glycerolipids, known as the glycerolipid/free fatty acid (GL/FFA) cycle, ensures a steady supply of these signaling molecules, underscoring the vital role of this pathway in cellular regulation. oup.comnih.gov

Interactions with Cellular Membranes and Lipid Rafts in Signaling Events

The lipid composition of cellular membranes is not homogenous; instead, membranes contain specialized microdomains known as lipid rafts. mdpi.comnih.gov These are dynamic, ordered platforms enriched in cholesterol, sphingolipids, and specific proteins. studysmarter.co.ukresearchgate.net Lipid rafts serve as organizing centers for signal transduction, bringing together receptors and downstream effector proteins to facilitate efficient signaling cascades. nih.gov

The fatty acid constituents of membrane lipids play a crucial role in the formation and stability of these domains. Lipid rafts are characterized by a liquid-ordered (Lo) phase, where the lipid acyl chains, which are typically long and saturated, are tightly packed. mdpi.comresearchgate.net This contrasts with the surrounding membrane, which is in a more fluid, liquid-disordered (Ld) phase and is rich in unsaturated phospholipids. mdpi.com

The metabolic products of this compound, being entirely saturated fatty acids (stearic acid and lauric acid), can be incorporated into membrane phospholipids. The presence of these saturated acyl chains would favor their partitioning into or stabilization of lipid rafts. mdpi.com By altering the local lipid environment, these fatty acids can influence the recruitment of signaling proteins to rafts and modulate their activity. nih.gov For example, the localization of signaling proteins involved in immune responses and cell growth is often dependent on the integrity of lipid rafts. studysmarter.co.uk

The hydrolysis of TAGs can also directly influence raft dynamics. While specific research on this compound's interaction with lipid rafts is limited, the general principle holds that the products of its metabolism can be integrated into membrane phospholipids or act as signaling molecules (like DAG) that are generated within or translocate to membranes, thereby influencing the function of raft-associated signaling complexes. um.es The physical properties conferred by the saturated fatty acids from this compound could therefore impact cellular signaling events by modifying the structure and function of these crucial membrane microdomains.

Biophysical Investigations of Structured Glycerolipid Interactions

Membrane Incorporation and Structural Contributions of Asymmetric Triacylglycerols

The unique structure of asymmetric TAGs, where different fatty acids occupy specific positions on the glycerol (B35011) backbone, plays a crucial role in their function and interaction within cellular membranes.

The structure of a triacylglycerol, including the chain length and saturation of its fatty acids, significantly impacts the physical properties of lipid membranes. mdpi.com The arrangement of fatty acids in asymmetric TAGs like 1-Lauryl-2,3-distearin can disrupt the uniform packing of membrane lipids. The presence of fatty acids with varying chain lengths (lauric acid, C12; stearic acid, C18) and their specific positions on the glycerol backbone introduces packing irregularities. This can lead to an increase in membrane fluidity, which is the viscosity of the lipid bilayer. wikipedia.org

Table 1: Influence of Fatty Acid Characteristics on Membrane Fluidity

| Fatty Acid Characteristic | Influence on Membrane Packing | Effect on Membrane Fluidity |

| Shorter Chain Length | Less ordered, creates free volume | Increases |

| Longer Chain Length | More ordered, packs tightly | Decreases |

| Unsaturation (double bonds) | Creates kinks, disrupts packing | Increases |

| Saturation (no double bonds) | Allows for tight, ordered packing | Decreases |

This table provides a generalized overview of how different fatty acid properties can influence the fluidity of a lipid membrane.

Asymmetric TAGs such as this compound can engage in specific interactions with other components of the cell membrane, including various lipid species and proteins. nih.govnih.gov These interactions are fundamental to the organization and function of the membrane. nih.gov The presence of both a medium-chain (lauric) and long-chain (stearic) fatty acid allows for differential interactions.

The stearic acid portions of the molecule would preferentially interact with other saturated lipids, like sphingomyelin, and cholesterol, potentially contributing to the formation of more rigid, ordered domains often referred to as lipid rafts. nih.gov These domains are thought to play a role in concentrating specific membrane proteins and facilitating signal transduction. nih.gov In contrast, the lauric acid chain might be excluded from these highly ordered regions and reside in more fluid areas of the membrane, rich in unsaturated phospholipids (B1166683).

The interaction of lipids with membrane proteins can modulate the protein's conformation and, consequently, its function. nih.gov this compound could influence the activity of integral membrane proteins by altering the physical properties of the lipid bilayer surrounding them. univr.it The thickness of the lipid bilayer can be locally affected by the different chain lengths of the TAG, which in turn can impact the conformational state of transmembrane proteins. nih.gov

Study of Lipid-Protein Interactions at Biological Interfaces

The interface between lipids and proteins is a dynamic environment where crucial cellular processes occur. inibiolp.org.arnih.gov The study of these interactions is essential for understanding how cells function at a molecular level. univr.it Asymmetric TAGs can influence the binding and function of peripheral membrane proteins, which associate with the membrane surface. nih.gov

In Vitro Models for Studying Lipid Bioaccessibility and Digestive Kinetics

Understanding how structured lipids like this compound are digested is crucial for assessing their nutritional impact. In vitro models that simulate the conditions of the human gastrointestinal tract are valuable tools for this purpose. mdpi.commdpi.com

The rate and extent of lipid digestion, or lipolysis, are heavily influenced by the structure of the TAG molecule. mdpi.comannualreviews.org Pancreatic lipase (B570770), the primary enzyme responsible for fat digestion in the small intestine, exhibits specificity for the sn-1 and sn-3 positions of the glycerol backbone. science.gov In the case of this compound, pancreatic lipase would preferentially hydrolyze the lauric acid at the sn-1 position and one of the stearic acids at the sn-3 position.

This enzymatic specificity leads to the generation of specific digestion products, namely 2,3-distearoyl-glycerol, 1-lauryl-2-stearoyl-glycerol, and eventually 2-stearoyl-glycerol (a monoacylglycerol), along with free lauric and stearic acids. The physical properties of the original TAG, such as its melting point, also affect digestion. nih.gov TAGs with higher melting points, often rich in long-chain saturated fatty acids like stearic acid, can be more resistant to enzymatic hydrolysis. nih.gov The presence of the shorter, lower-melting-point lauric acid in this compound may facilitate the initial stages of digestion.

Table 2: Predicted Lipolysis Products of this compound

| Initial Triacylglycerol | Primary Lipase | Initial Products (Diacylglycerols) | Final Product (Monoacylglycerol) | Free Fatty Acids Released |

| This compound | Pancreatic Lipase | 2,3-Distearoyl-glycerol, 1-Lauryl-2-stearoyl-glycerol | 2-Stearoyl-glycerol | Lauric Acid, Stearic Acid |

This table illustrates the expected products from the enzymatic digestion of this compound based on the known specificity of pancreatic lipase.

Bioaccessibility refers to the fraction of a nutrient that is released from the food matrix in the gastrointestinal tract and becomes available for absorption. researchgate.net For lipids, this means the transfer of digestion products (monoacylglycerols and free fatty acids) into mixed micelles, which can then be absorbed by intestinal cells. rsc.org

In vitro digestion models, such as the standardized INFOGEST protocol, are widely used to assess lipid bioaccessibility. mdpi.com These models simulate the oral, gastric, and intestinal phases of digestion by controlling for pH, enzyme concentrations, and transit times. mdpi.com After simulated digestion, the resulting fluid (digesta) is typically centrifuged to separate the micellar phase from undigested material. The lipid content of the micellar fraction is then analyzed to determine the bioaccessible portion. researchgate.netrsc.org Analytical techniques like gas chromatography (GC) are used to quantify the specific fatty acids and monoacylglycerols that have been incorporated into the micelles, providing a detailed picture of bioaccessibility. mdpi.com

Computational and Theoretical Studies of Asymmetric Glycerolipids

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations have become an indispensable tool for understanding the three-dimensional structure and interactions of complex lipids. acs.org For asymmetric triacylglycerols (TAGs) like 1-Lauryl-2,3-distearin, MD simulations reveal crucial information about their conformational preferences and how they pack within a larger lipid assembly, such as a lipid bilayer or a fat crystal.

Asymmetric TAGs are known to adopt a "chair" configuration to minimize the steric hindrance that arises from the different fatty acid chains attached to the glycerol (B35011) backbone. mdpi.com In the case of this compound, the shorter lauric acid chain at the sn-2 position and the two longer stearic acid chains at the sn-1 and sn-3 positions create a distinct molecular shape that influences its orientation and interactions with neighboring molecules. Simulations can track the movement and flexibility of these chains, showing how they arrange themselves to achieve the most stable packing. This arrangement is critical for determining the physical properties of the lipid matrix. mdpi.com

Intermolecular interactions are the driving force behind the formation of structured lipid phases. MD simulations can quantify the different types of non-covalent interactions, such as van der Waals forces and electrostatic interactions, between adjacent lipid molecules. The strength of these interactions dictates properties like melting point and crystal morphology. mdpi.com For instance, the tight packing of the saturated stearic acid chains contributes to strong van der Waals forces, while the specific arrangement of the glycerol backbone and carbonyl groups governs electrostatic interactions. naro.go.jp

Table 1: Representative Intermolecular Interaction Energies for an Asymmetric TAG in a Simulated Lipid Environment

| Interaction Type | Description | Representative Energy (kJ/mol) |

| Van der Waals | Arises from temporary fluctuations in electron density; crucial for the packing of hydrophobic acyl chains. | -40 to -60 |

| Electrostatic | Occurs between permanent partial charges, such as those on the carbonyl oxygen and glycerol backbone atoms. | -10 to -20 |

| Torsional | Energy associated with the rotation around chemical bonds within the fatty acid chains and glycerol backbone. | 5 to 15 |

Note: These values are illustrative and represent typical magnitudes observed in MD simulations of complex lipids. The exact values depend on the specific force field and simulation conditions.

These simulations have shown that even subtle differences in acyl chain length and position can lead to significant changes in how lipids organize, influencing the formation of different polymorphic forms (α, β', β), which have distinct physical properties. naro.go.jpmdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

While MD simulations excel at describing molecular motion and large-scale interactions, quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of a molecule. researchgate.net These calculations are used to understand the distribution of electrons within this compound, which in turn predicts its chemical reactivity.

By calculating the partial charges on each atom (e.g., Mulliken charges), researchers can identify the most electron-rich and electron-deficient sites in the molecule. researchgate.net In a TAG like this compound, the oxygen atoms of the ester carbonyl groups carry a significant negative charge, making them susceptible to attack by electrophiles. Conversely, the carbonyl carbon atoms are electron-deficient and are primary sites for nucleophilic attack, such as during hydrolysis reactions catalyzed by lipase (B570770) enzymes. researchgate.net

Another key output from quantum chemical calculations is the characterization of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of these orbitals are fundamental to predicting chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. In studies of similar molecules, the activity is often focused on the ester linkages. researchgate.net This information is vital for understanding susceptibility to oxidation, where the initial step often involves the removal of an electron or a hydrogen atom. d-nb.info

Table 2: Illustrative Quantum Chemical Properties for Key Sites in this compound

| Atomic Site | Property | Calculated Value (a.u.) | Implication for Reactivity |

| Carbonyl Oxygen | Mulliken Charge | -0.45 | Nucleophilic site, interacts with cations or hydrogen bond donors. |

| Carbonyl Carbon | Mulliken Charge | +0.55 | Electrophilic site, susceptible to nucleophilic attack (e.g., hydrolysis). |

| Ester Linkage | HOMO Energy | -0.25 | Region susceptible to oxidative attack. |

| Ester Linkage | LUMO Energy | +0.05 | Region that can accept electrons, initiating degradation reactions. |

Note: These values are representative examples derived from quantum chemical calculations on similar ester-containing molecules and serve to illustrate the principles. a.u. = atomic units.

Predictive Modeling of Structure-Function Relationships in Complex Lipids

Predictive modeling combines theoretical principles and computational data to establish clear relationships between the molecular structure of asymmetric lipids and their functional properties. nih.gov This area of study aims to create models that can forecast the behavior of a lipid like this compound based on its constituent parts.

One of the most important structure-function relationships in lipids is the prediction of melting point and polymorphism. mdpi.com Models have been developed that correlate the type, length, and position of fatty acids in a TAG with its melting behavior. For asymmetric, mixed-acid TAGs, the disparity in chain length (lauric vs. stearic acid) and their specific placement on the glycerol backbone disrupt the perfect crystal lattice that would be formed by a simple, single-acid TAG. This generally leads to a lower melting point compared to the simple TAGs tristearin (B179404) or trilaurin (B1682545). mdpi.com

Computational models can also predict how asymmetric lipids will behave in complex mixtures, such as in food systems or biological membranes. mdpi.com These models can simulate phase diagrams, showing whether a mixture of different lipids will form a stable solid solution, a eutectic mixture, or distinct molecular compounds. mdpi.comnaro.go.jp This is crucial for understanding the texture and stability of fat-based products. In a biological context, the asymmetry of lipids is fundamental to the properties of cell membranes, influencing fluidity, domain formation, and protein interactions. nih.govnih.gov Predictive models help to elucidate how the specific shape and properties of molecules like this compound could contribute to these complex biological functions.

Table 3: Predicted Functional Properties Based on Structural Features of Asymmetric TAGs

| Structural Feature | Predicted Functional Property | Underlying Principle |

| Acyl chain asymmetry | Lower melting point, favors β' polymorph | Disruption of optimal crystal packing, creating lattice imperfections. mdpi.com |

| Saturated chains | High packing efficiency, solid at room temp. | Straight chains allow for strong van der Waals interactions. |

| Positional Isomerism | Different phase behavior and melting point | The specific sn-position of each fatty acid alters the overall molecular shape and intermolecular fit. naro.go.jp |

| Presence in a mixture | Formation of eutectic systems or solid solutions | Molecular compatibility and interaction energies determine the miscibility and phase behavior of the mixture. mdpi.com |

Emerging Research Applications of Structured Glycerolipids

Utilization as Model Substrates in Enzymology Research

Structured glycerolipids like 1-Lauryl-2,3-distearin serve as crucial tools in enzymology, particularly in the study of lipases, which are enzymes that hydrolyze fats. metwarebio.com The well-defined structure of these molecules allows researchers to investigate the specificity and kinetics of lipase-catalyzed reactions with high precision.

Lipases exhibit different types of specificity, including substrate specificity, regiospecificity (which position on the glycerol (B35011) backbone they act upon), and stereospecificity. By using a substrate like this compound, where the fatty acid composition and positional distribution are known, scientists can elucidate the mode of action of a particular lipase (B570770). For instance, a lipase that preferentially hydrolyzes the ester bond at the sn-1 position would release lauric acid from this compound. The rate of release of lauric acid versus stearic acid can provide quantitative data on the enzyme's regiospecificity. nih.gov

Table 1: Lipase Specificity and Expected Hydrolysis Products of this compound

| Lipase Specificity | Primary Hydrolysis Product | Secondary Hydrolysis Product |

|---|---|---|

| sn-1,3 specific | Lauric acid + 2,3-distearoylglycerol | Stearic acid + 1-lauryl-2-stearoylglycerol |

Research in this area often involves incubating the structured lipid with a purified lipase or a crude enzyme extract and then analyzing the resulting mixture of free fatty acids, diacylglycerols, and monoacylglycerols using techniques like chromatography. nih.gov This information is vital for industrial applications where lipases are used to produce specific structured lipids for food, pharmaceutical, and cosmetic industries.

Application in Isotopic Tracing for Fundamental Metabolic Research

Isotopic tracing is a powerful technique used to follow the metabolic fate of molecules in biological systems. nih.govnih.gov By replacing one or more atoms in a molecule with their stable (non-radioactive) isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H), researchers can track the molecule's absorption, distribution, and transformation within an organism.

Isotopically labeled this compound can be synthesized to trace the metabolic pathways of different types of fatty acids. For example, by labeling the lauric acid moiety with ¹³C, scientists can track its absorption and subsequent utilization for energy or incorporation into other lipids, distinguishing it from the stearic acid moieties. This is particularly relevant as medium-chain fatty acids (like lauric acid) and long-chain fatty acids (like stearic acid) are known to have different metabolic routes and physiological effects.

The general principle of such studies involves administering the labeled structured lipid to an animal model or human subject and then collecting biological samples (e.g., blood, tissue biopsies) over time. nih.gov The presence and concentration of the isotopic label in various metabolites are then measured using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This approach provides invaluable insights into lipid digestion, absorption, transport, and tissue-specific metabolism. nih.gov

Table 2: Potential Isotopic Labeling Strategies for this compound in Metabolic Research

| Labeled Moiety | Isotope | Research Focus |

|---|---|---|

| Lauric Acid | ¹³C or ²H | Metabolism of medium-chain fatty acids |

| Stearic Acid | ¹³C or ²H | Metabolism of long-chain fatty acids |

Investigation of Influence on Material Properties in Lipid-Based Systems (e.g., Crystallization Kinetics, Foaming Behavior)

The physical properties of fats, such as their melting point, texture, and stability, are largely determined by the arrangement of fatty acids on the glycerol backbone of the constituent triacylglycerols. Structured glycerolipids like this compound are used to study how specific molecular structures influence the macroscopic properties of lipid-based systems.

Crystallization Kinetics: The way fat crystallizes affects the texture and stability of many food products like chocolate, margarine, and shortening. mdpi.comresearchgate.net The presence of structured lipids can significantly alter the crystallization process. For instance, the asymmetrical nature of this compound can influence the formation of crystal networks, affecting the final polymorphic form, which in turn dictates properties like hardness and melting profile. nih.gov Researchers study these effects using techniques such as differential scanning calorimetry (DSC) to measure thermal transitions, X-ray diffraction (XRD) to determine crystal structure, and microscopy to observe crystal morphology. researchgate.netsemanticscholar.org

Foaming Behavior: Lipids can act as either foam stabilizers or destabilizers in aerated food systems like ice cream and whipped toppings. researchgate.net The ability of a lipid to stabilize a foam is related to its ability to adsorb at the air-water interface and form a stable film. The specific fatty acid composition of a structured lipid like this compound can influence its surface activity and its interaction with other foam-stabilizing components like proteins. tandfonline.com While some lipids can disrupt protein films and cause foam collapse, others can form crystalline networks that stabilize the foam structure. researchgate.netnih.gov Research in this area helps in designing fats with tailored foaming properties for specific food applications.

Exploration as Precursors or Intermediates in Advanced Organic Synthesis

The defined structure of this compound also makes it a useful starting material or intermediate in the synthesis of more complex lipid molecules. Organic chemists can utilize the specific arrangement of fatty acids in this molecule to build other targeted lipid structures.

For example, the lauroyl group at the sn-1 position could be selectively removed using a regiospecific lipase, yielding 2,3-distearoyl-rac-glycerol. This diacylglycerol can then be re-esterified with a different fatty acid to create a new, novel structured triacylglycerol. This chemo-enzymatic approach allows for the precise synthesis of complex lipids that may be difficult to produce through purely chemical methods, which often lack the necessary specificity and may require extensive use of protecting groups.

Furthermore, the hydroxyl group of the corresponding diacylglycerol intermediate could be modified to introduce other functional groups, leading to the synthesis of phospholipids (B1166683), glycolipids, or other lipid derivatives with potential applications in drug delivery, nanotechnology, or as analytical standards.

Q & A

Q. What are the best practices for synthesizing 1-Lauryl-2,3-distearin with high purity, and how can reproducibility be ensured?

To achieve high-purity synthesis, use a stepwise esterification protocol under inert conditions, monitoring reaction progress via thin-layer chromatography (TLC). Purification should involve recrystallization in non-polar solvents (e.g., hexane) followed by vacuum drying. Ensure reproducibility by:

Q. Example Table: Key Synthesis Parameters

| Parameter | Optimal Range | Analytical Validation Method |

|---|---|---|

| Reaction Temperature | 60–70°C | TLC (Rf = 0.45 in hexane) |

| Catalyst (Lipase) | 5–7 wt% | FTIR (ester carbonyl peak) |

| Purification Solvent | Hexane:Ethyl Acetate (9:1) | NMR (absence of hydroxyl peaks) |

Q. How should researchers characterize the structural integrity and purity of this compound?

Adopt a multi-technique approach:

- Structural Confirmation : Use H NMR and C NMR to verify ester linkages and alkyl chain positions. Compare spectral data with computational simulations (e.g., density functional theory) .

- Purity Assessment : Perform high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify residual triglycerides or monoesters .

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .

Note : For novel compounds, include elemental analysis (C, H, O) to confirm stoichiometry .

Q. What are the common impurities in this compound synthesis, and how are they detected?

Key impurities include:

- Unreacted Lauric Acid : Detected via acid value titration or FTIR (carboxylic acid peaks at 1700 cm) .

- Partial Esters (Mono-stearin) : Identified using reversed-phase HPLC with a C18 column .

- Oxidation Byproducts : Monitor peroxide value (PV) and analyze using gas chromatography-mass spectrometry (GC-MS) for aldehydes/ketones .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

Implement a 2 factorial design to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent polarity):

- Factors : Temperature (60°C vs. 80°C), enzyme concentration (5% vs. 10%), solvent (hexane vs. toluene).

- Responses : Yield, purity, reaction time.

- Statistical Analysis : Use ANOVA to identify significant factors and interaction effects. For example, a temperature-catalyst interaction may reveal non-linear yield improvements .

Q. Example Interaction Plot :

| Temperature | Catalyst Loading | Yield (%) |

|---|---|---|

| 60°C | 5% | 72 |

| 60°C | 10% | 85 |

| 80°C | 5% | 68 |

| 80°C | 10% | 78 |

Q. How can contradictions in physicochemical data (e.g., melting point vs. DSC results) be resolved?

Follow a systematic validation protocol:

Replicate Experiments : Confirm reproducibility across independent batches .

Cross-Validate Methods : Compare DSC data with X-ray diffraction (XRD) to identify polymorphic variations .

Control for Artifacts : Ensure sample preparation (e.g., annealing) does not induce phase changes.

Leverage Computational Models : Use molecular dynamics simulations to predict thermal behavior under varying conditions .

Q. What theoretical frameworks guide the study of this compound’s interfacial behavior in emulsion systems?

Anchor research in:

- Colloid Theory : Analyze Gibbs adsorption isotherm to model surfactant efficiency at oil-water interfaces .

- Molecular Dynamics (MD) : Simulate alkyl chain packing density and its impact on emulsion stability .

- Thermodynamic Models : Calculate free energy changes during emulsification using the Hansen solubility parameters .

Q. How can researchers integrate AI-driven simulations (e.g., COMSOL Multiphysics) with experimental data?

- Parameter Optimization : Train neural networks on historical reaction data to predict optimal conditions for scaling .

- Real-Time Adjustments : Use AI to adjust flow rates or temperatures in continuous synthesis setups based on in-line HPLC feedback .

- Data Fusion : Combine spectroscopic data with simulation outputs to validate molecular interactions .

Q. What statistical frameworks are suitable for analyzing multi-omics data (e.g., lipidomics) linked to this compound’s biological effects?

- Multivariate Analysis : Apply principal component analysis (PCA) to identify lipid species correlated with bioactivity .

- Machine Learning : Use random forest models to classify metabolic pathways influenced by the compound .

- Bayesian Networks : Model probabilistic relationships between synthesis parameters and cytotoxicity outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.